Aconifine
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Overview
Description
Aconifine is a diterpenoid that is aconitine bearing a 10-hydroxy substituent. It derives from an aconitine. It derives from a hydride of an aconitane.
Scientific Research Applications
Hemodynamic and Arrhythmogenic Effects
Aconifine, when applied to the left atria of cats, has shown significant arrhythmogenic and hemodynamic effects, including dysrhythmias and a cardiodepressant action. Pretreatment with atropine and amiodarone modifies the responses, indicating a potential for studying supraventricular dysrhythmias and cardiovascular pharmacology (Winslow, 1981).
Toxicology and Detoxification
This compound's dual nature as a useful drug and a toxic substance in Traditional Chinese Medicine is notable. It has been used for anti-inflammation and anti-arrhythmia but also poses risks of poisoning. Modern scientific methods are employed to understand and optimize the detoxification processes of Aconitum herbs (Chan et al., 2021).
Developmental Toxicity in Zebrafish Embryos
Recent studies have explored aconitine's (AC) developmental toxicity in zebrafish embryos. AC exposure impairs cardiac, liver, and neurodevelopment and induces oxidative stress and ROS-mediated mitochondrial apoptosis. This highlights its relevance in toxicology and developmental biology research (Xia et al., 2021).
Pharmacokinetic Studies
This compound's pharmacokinetic properties are vital for understanding its bioactivity and safety. Studies have shown the relationship between cytochrome P450 proteins, efflux transporters, and the bioavailability of Aconitum alkaloids, providing insights into their metabolism and detoxification in vivo (Mi et al., 2021).
Influence on Cytochrome P450 3A
Investigations into the interaction of aconitine with cytochrome P450 3A (CYP3A) provide valuable information for drug-drug interaction studies and pharmacology. Understanding how aconitine modulates CYP3A is crucial for predicting drug interactions and ensuring the safe use of aconitine-containing medicines (Zhu et al., 2013).
properties
Molecular Formula |
C34H47NO12 |
---|---|
Molecular Weight |
661.7 g/mol |
IUPAC Name |
[(1R,2S,3S,4R,5R,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21+,22+,23-,24+,25?,26+,27-,28+,30+,31-,32+,33-,34+/m1/s1 |
InChI Key |
GMSKTJVHWUUOMY-UHBPHNCFSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@]4(C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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